molecular formula C13H18BrNO B1413225 N-[2-(4-bromophenyl)ethyl]oxan-4-amine CAS No. 1856927-63-3

N-[2-(4-bromophenyl)ethyl]oxan-4-amine

Cat. No.: B1413225
CAS No.: 1856927-63-3
M. Wt: 284.19 g/mol
InChI Key: SOVLOBJJNONANT-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)ethyl]oxan-4-amine is a brominated aromatic compound featuring a tetrahydropyran (oxane) ring substituted with a secondary amine group at the 4-position. The amine is further linked to a 4-bromophenyl moiety via an ethyl chain. This structural motif combines the rigidity of the aromatic bromophenyl group with the conformational flexibility of the oxane ring, making it a candidate for applications in medicinal chemistry and materials science.

The oxane ring typically adopts a chair conformation, minimizing steric strain, while the ethyl chain allows spatial separation between the bromophenyl group and the amine. This separation may influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystallization and biological activity.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-3-1-11(2-4-12)5-8-15-13-6-9-16-10-7-13/h1-4,13,15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVLOBJJNONANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)ethyl]oxan-4-amine typically involves the reaction of 4-bromophenylethylamine with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the formation of the oxan-4-amine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H14BrN
  • Molecular Weight : 256.14 g/mol
  • CAS Number : 73918-56-6
  • Structural Characteristics : The presence of the bromine atom in the aromatic ring contributes to its unique reactivity and biological interactions.

Medicinal Chemistry

N-[2-(4-bromophenyl)ethyl]oxan-4-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are crucial in regulating cell death. A study highlighted that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Its ability to modulate receptor activity makes it a candidate for further exploration in neuropharmacology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound is utilized as a reagent in the synthesis of pyrazinoisoquinoline derivatives and other complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new synthetic pathways .
  • Reactivity with Functional Groups : The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecular framework. This property is essential for synthesizing analogs with tailored biological activities .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anticancer Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, primarily through apoptosis induction mechanisms.
  • Neuropharmacological Research : Investigations into its effects on neurotransmitter systems indicate potential applications in treating conditions like depression or anxiety disorders .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

Chemical Intermediates

The compound is used in the production of various specialty chemicals and intermediates, contributing to the development of pharmaceuticals and agrochemicals.

Specialty Chemicals Production

Its unique properties make it suitable for creating specialized chemical products that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxan-4-amine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Ring System Substituents on Ring Linking Group Hydrogen Bonding Capacity Reference
This compound Oxane (THP) None 2-(4-BrPh)ethyl Secondary amine (N–H) Target
N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine 1,3-Dioxane 2,6-Dimethyl Direct 4-BrPh Primary amine (N–H₂)
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine Quinoline 6-Ethoxy, 2-Methyl Direct 4-BrPh Aromatic amine (C–N)
2-(4-Methoxyphenyl)-N-methylethanamine Benzene 4-Methoxy Ethyl-methylamine Tertiary amine (N–CH₃)

Key Observations:

Ring System Flexibility: The oxane ring in the target compound provides moderate rigidity compared to the 1,3-dioxane ring in , which is further stabilized by two oxygen atoms and dimethyl substituents. The quinoline derivative features a rigid aromatic system, enabling π-π interactions absent in aliphatic oxane/dioxane systems.

The 4-bromophenyl group in all compounds enhances electrophilic substitution resistance but varies in electronic effects due to linkage (direct vs. ethyl chain).

Hydrogen Bonding and Crystallization :

  • The primary amine in forms stronger N–H⋯O hydrogen bonds, leading to dimeric crystal structures. In contrast, the secondary amine in the target compound may exhibit weaker hydrogen bonding, favoring alternative packing motifs.
  • The tertiary amine in lacks hydrogen-bonding capacity, resulting in lower melting points and higher volatility.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Solubility Melting Point (ºC)
This compound ~298.2 (estimated) Moderate in DMSO 120–140 (est.)
N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine 328.2 Low in water 160–180 (reported)
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine 357.2 Low in polar solvents >200
2-(4-Methoxyphenyl)-N-methylethanamine 179.2 High in ethanol 50–70

Key Insights:

  • The target compound’s ethyl linker may improve solubility in organic solvents compared to the direct-linked dioxane derivative .
  • The quinoline-based compound exhibits higher molecular weight and lower solubility due to its planar aromatic structure.

Biological Activity

N-[2-(4-bromophenyl)ethyl]oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 284.2 g/mol. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group attached to an ethyl chain, which is further linked to an oxan-4-amine moiety. The presence of the bromine atom enhances its reactivity, making it significant in various applications.

Property Value
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight284.2 g/mol
Structural FeaturesBromophenyl, Ethyl, Oxan-4-amine

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The bromophenyl group can modulate the activity of various enzymes and receptors, influencing cellular pathways. The oxan-4-amine moiety may also participate in binding interactions that enhance the compound's biological effects.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological properties:

  • Anticancer Activity : Compounds with similar structures have shown activity against antiapoptotic proteins like Bcl-2, which are involved in cancer cell survival. Preliminary studies suggest that this compound may exhibit similar properties by inhibiting these pathways .
  • Enzyme Interaction : The compound may interact with various enzymes critical for metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Neuropharmacological Effects : Given the structural similarities to other psychoactive compounds, there is potential for this compound to influence cognitive functions or mood regulation .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromophenylethylamine with oxirane under controlled conditions. Catalysts such as Lewis acids are often used to facilitate the reaction and enhance yield .

Potential Applications:

  • Pharmaceutical Development : Due to its unique structure and potential bioactivity, it is being explored as a precursor for new drug candidates.
  • Organic Synthesis : Utilized as a building block in the synthesis of more complex organic molecules.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-[2-(4-bromophenyl)ethyl]oxan-4-amine, and how can conflicting spectral data be resolved?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the amine, oxane ring, and bromophenyl substituent. For example, the ethyl linker’s protons appear as a triplet (δ ~2.6–3.0 ppm), while the oxane ring protons show multiplet splitting (δ ~3.5–4.0 ppm) .
  • Infrared (IR) Spectroscopy : Identify amine N–H stretches (~3300 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C13_{13}H18_{18}BrNO).
  • Contradiction Resolution : Discrepancies in amine proton signals may arise from tautomerism or solvent effects. Compare with computational simulations (DFT) or use deuterated solvents to suppress exchange broadening .

Q. What synthetic routes are effective for preparing This compound, and how are intermediates purified?

  • Methodology :

  • Multi-Component Reactions : Adapt strategies from bromophenyl acetamide synthesis (e.g., coupling 4-bromophenethylamine with oxan-4-one via reductive amination) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate intermediates. Monitor purity via TLC and melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve hydrogen-bonding networks and conformational dynamics in This compound?

  • Methodology :

  • Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
  • Structure Refinement : Employ SHELXL for refinement. Analyze intramolecular N–H⋯O and C–H⋯O hydrogen bonds, which form S(9) ring motifs critical for conformational stability .
  • Crystal Packing : Identify C–H⋯π interactions between bromophenyl and oxane rings using Mercury software. Compare dihedral angles (e.g., ~48° between bromophenyl and oxane planes) .

Q. What in silico strategies predict the pharmacokinetic properties of This compound, and how do steric effects influence its bioactivity?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (lipophilicity). The bromine atom increases hydrophobicity, potentially enhancing blood-brain barrier penetration .
  • Docking Studies : Use AutoDock Vina to model interactions with GPCRs or enzymes. The ethyl-oxane linker may induce steric clashes in tight binding pockets, reducing affinity compared to smaller analogs .

Q. How do substituent electronic effects (e.g., bromine) influence the compound’s stability under acidic or oxidative conditions?

  • Methodology :

  • Stress Testing : Expose the compound to 0.1 M HCl (37°C, 24h) and analyze degradation via HPLC. The electron-withdrawing bromine group may stabilize the amine against protonation but increase susceptibility to nucleophilic aromatic substitution .
  • DFT Calculations : Compute Fukui indices to identify reactive sites. The para-bromine atom’s inductive effect reduces electron density on the adjacent ethyl chain, slowing oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-bromophenyl)ethyl]oxan-4-amine
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N-[2-(4-bromophenyl)ethyl]oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.